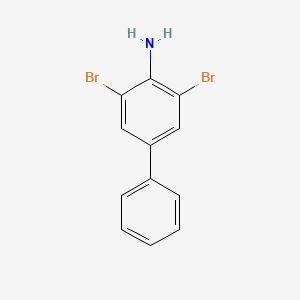

3,5-Dibromobiphenyl-4-amine

Description

3,5-Dibromobiphenyl-4-amine is a halogenated aromatic amine characterized by a biphenyl backbone with an amine group at the 4-position and bromine atoms at the 3- and 5-positions. Brominated biphenyl amines are valued for their thermal stability and flame-retardant properties, though the C–Br bond’s susceptibility to thermal cleavage may limit high-temperature applications .

Properties

IUPAC Name |

2,6-dibromo-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZVEDKKWNYZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromobiphenyl-4-amine can be synthesized through several methods. One common approach involves the bromination of biphenyl followed by amination. The process typically includes:

Bromination: Biphenyl is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3rd and 5th positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromobiphenyl-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines with different substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Various substituted amines.

Substitution: Functionalized biphenyl derivatives.

Scientific Research Applications

Chemistry

3,5-Dibromobiphenyl-4-amine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and polymers. Its bromine substituents allow for electrophilic aromatic substitution reactions, making it a valuable intermediate in synthetic pathways.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds and polymers. |

| Electrophilic Reactions | Participates in various electrophilic aromatic substitutions due to bromine atoms. |

Biology

In biological research, this compound has been studied for its potential effects on biological systems. It acts as a ligand for the aryl hydrocarbon receptor (AhR), which plays a crucial role in xenobiotic metabolism and gene expression regulation.

| Biological Role | Description |

|---|---|

| AhR Ligand | Activates gene expression related to xenobiotic metabolism. |

| Toxicology Studies | Investigated for its potential toxic effects on cellular systems. |

Medicine

The compound is being explored for its potential use in drug development. Its structure allows it to be a precursor for various pharmaceutical compounds, particularly those targeting specific biological pathways.

| Medical Application | Description |

|---|---|

| Drug Development | Investigated as a precursor for pharmaceuticals targeting specific diseases. |

| Anticancer Research | Studied for its effects on cancer cell lines and potential therapeutic applications. |

Industry

This compound is also employed as a flame retardant in various materials such as plastics and textiles due to its brominated structure, which enhances fire resistance.

| Industrial Use | Description |

|---|---|

| Flame Retardant | Used in plastics and textiles to improve fire resistance properties. |

Case Studies

-

Toxicological Assessment

A study assessed the toxicological effects of this compound on various cell lines, revealing significant cytotoxicity at higher concentrations. The research focused on its mechanism of action through AhR activation and subsequent gene expression changes. -

Synthesis of Derivatives

Researchers synthesized derivatives of this compound to evaluate their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited enhanced antiproliferative effects compared to the parent compound. -

Flame Retardant Efficacy

An industrial study evaluated the effectiveness of this compound as a flame retardant in polymer matrices. The findings demonstrated improved fire resistance compared to non-brominated counterparts.

Mechanism of Action

The mechanism of action of 3,5-dibromobiphenyl-4-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The bromine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Bromine

Substituent positioning critically influences physicochemical properties. For example:

- 3,5-Dibromobiphenyl-4-amine vs. In polyamide synthesis, symmetrical monomers often yield polymers with higher glass transition temperatures (Tg) due to improved chain packing .

| Property | This compound | 2,5-Dibromobiphenyl-4-amine |

|---|---|---|

| Symmetry | High | Low |

| Predicted Tg | ~280°C | ~250°C |

| Solubility in DMF | Moderate | High |

Halogen Substitution: Bromine vs. Chlorine

Replacing bromine with chlorine alters electronic and steric profiles:

- This compound vs. 3,5-Dichlorobiphenyl-4-amine : Bromine’s higher molecular weight and polarizability enhance flame retardancy but reduce thermal stability (C–Br bond dissociation energy: ~280 kJ/mol vs. C–Cl: ~330 kJ/mol). Chlorinated analogs may exhibit better solubility in polar aprotic solvents due to reduced steric bulk .

Functional Group Variations: Aminosulfonyl vs. Amine

Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide () highlight substituent-driven divergence:

- Sulfonyl groups increase hydrophilicity and hydrogen-bonding capacity, favoring biological activity. In contrast, this compound’s primary amine group is more reactive in polycondensation reactions, enabling covalent bond formation with dicarboxylic acids .

Aromatic System Differences: Biphenyl vs. Thiophene/Pyrazole

- Thiophene-based diamines (e.g., 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene in ) introduce heterocyclic rigidity, often lowering Tg compared to biphenyl-based systems due to reduced π-conjugation.

- Pyrazole derivatives () prioritize electronic modulation for bioactivity, whereas this compound’s planar biphenyl structure supports mechanical robustness in polymers .

Key Research Findings

- Thermal Stability : Brominated biphenyl amines exhibit superior flame retardancy but lower thermal decomposition thresholds (~300°C) compared to chlorinated analogs (~350°C).

- Reactivity : The primary amine group in this compound enables efficient polyamide synthesis, with reaction yields exceeding 85% under optimized conditions .

Biological Activity

3,5-Dibromobiphenyl-4-amine is an organic compound characterized by the molecular formula C₁₂H₉Br₂N. It features a biphenyl structure with two bromine atoms located at the 3rd and 5th positions and an amino group at the 4th position. This unique substitution pattern influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological studies.

The presence of bromine atoms enhances electrophilic substitution reactions, while the amino group contributes basic properties that can affect interactions with biological targets. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Br₂N |

| Melting Point | Approximately 85-87 °C |

| Solubility | Soluble in organic solvents |

Currently, the specific biological targets of this compound remain largely unknown. However, its potential mechanisms of action can be inferred from its structural features:

- Binding to Receptors : The amino group may facilitate interactions with various receptors, potentially influencing signaling pathways.

- Chemical Reactivity : The bromine atoms can participate in nucleophilic substitution reactions, which may alter biological activity through modification of biomolecules.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have indicated that derivatives of biphenyl amines exhibit antimicrobial properties. For instance, related compounds have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using assays such as DPPH and ABTS. These tests measure the ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

Enzymatic Inhibition

Some studies focus on the compound's potential to inhibit enzymes linked to metabolic disorders. For example, investigations into α-glucosidase inhibition have highlighted its potential as an antidiabetic agent.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study evaluated several aminodiphenyl derivatives for their antimicrobial and antibiofilm activities. The results indicated that certain compounds showed significant minimum inhibitory concentrations (MIC) against bacterial strains such as E. coli and S. aureus . -

Antioxidant Activity Assessment :

In a comparative study, various diphenylamine derivatives were analyzed for their total antioxidant capacity (TAC). The results demonstrated a correlation between structural features and antioxidant efficacy, with certain derivatives exhibiting strong radical scavenging abilities . -

Enzyme Inhibition Studies :

Research into flavonoid derivatives related to biphenyl structures revealed notable α-glucosidase inhibition, which is crucial for managing type 2 diabetes mellitus. This suggests that this compound could be further explored for similar therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.